

Calpinactam: A Technical Guide to its Structure, NMR Analysis, and Antimycobacterial Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calpinactam*

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Abstract

Calpinactam is a novel cyclopeptide metabolite isolated from the fungus *Mortierella alpina* FKI-4905 with potent and selective antimycobacterial activity. This technical guide provides a comprehensive overview of the structure elucidation of **Calpinactam**, with a focus on its detailed Nuclear Magnetic Resonance (NMR) analysis. It includes a summary of its biological activity, a plausible mechanism of action involving interference with mycobacterial iron uptake, and detailed experimental protocols for its isolation and spectroscopic characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, infectious diseases, and drug development.

Introduction

The emergence of multidrug-resistant strains of *Mycobacterium tuberculosis* necessitates the discovery of novel antitubercular agents with unique mechanisms of action. Fungal metabolites have historically been a rich source of bioactive compounds. **Calpinactam**, a hexapeptide with a unique C-terminal caprolactam ring, has been identified as a promising candidate with selective activity against mycobacteria[1][2]. This document details the scientific journey of its discovery, structural characterization, and the analysis of its mode of action.

Structure Elucidation

The planar structure and absolute stereochemistry of **Calpinactam** were determined through a combination of spectroscopic techniques, amino acid analysis, and total synthesis[1].

Spectroscopic Analysis

High-resolution mass spectrometry established the molecular formula of **Calpinactam**.

Extensive NMR spectroscopy, including 1D (^1H and ^{13}C) and 2D (COSY, TOCSY, HSQC, and HMBC) experiments, was pivotal in elucidating the complex peptide structure[1].

Amino Acid Analysis

Acid hydrolysis of **Calpinactam** followed by chiral HPLC analysis identified the constituent amino acids and their stereochemistry as D-Phenylalanine, L-Leucine, L-Histidine, D-Glutamine, D-allo-Isoleucine, and L-Lysine[1]. The C-terminal L-Lysine is cyclized to form a caprolactam ring.

NMR Spectroscopic Data

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for **Calpinactam**, as reported in the literature. These data are crucial for the verification and further study of this molecule.

Table 1: ^1H NMR Data for **Calpinactam** (in DMSO- d_6)

Atom No.	Proton	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
D-Phe	NH	8.57	d	8.0
α -H	4.36	m		
β -H	2.98, 2.80	m		
γ , δ , ϵ -H (arom.)	7.20-7.30	m		
L-Leu	NH	8.42	d	7.5
α -H	4.31	m		
β -H	1.55, 1.45	m		
γ -H	1.65	m		
δ -CH ₃	0.88, 0.83	d	6.5	
L-His	NH	7.97	d	8.5
α -H	4.36	m		
β -H	3.05, 2.90	m		
δ -H (imidazole)	7.34	s		
ϵ -H (imidazole)	8.79	s		
D-Gln	NH	7.92	d	8.0
α -H	4.26	m		
β -H	2.05, 1.90	m		
γ -H	2.20	t	7.5	
δ -NH ₂	7.35, 6.85	br s		
D-allo-Ile	NH	7.83	d	8.5
α -H	4.15	t	8.5	
β -H	1.80	m		
γ -CH ₂	1.40, 1.10	m		

γ -CH ₃	0.80	d	7.0	
δ -CH ₃	0.85	t	7.5	
L-Caprolactam	NH	7.79	t	5.5
α -H	4.10	m		
β -H	1.75, 1.60	m		
γ -H	1.40	m		
δ -H	1.50	m		
ϵ -H	3.10	m		

Table 2: ¹³C NMR Data for **Calpinactam** (in DMSO-d₆)

Atom No.	Carbon	Chemical Shift (δ , ppm)
D-Phe	C=O	171.5
α -C	54.8	
β -C	37.5	
γ -C (arom.)	137.8	
δ , ζ -C (arom.)	129.5	
ϵ -C (arom.)	128.6	
η -C (arom.)	126.8	
L-Leu	C=O	172.1
α -C	51.5	
β -C	40.8	
γ -C	24.5	
δ -C	23.5, 21.8	
L-His	C=O	171.8
α -C	53.2	
β -C	28.5	
γ -C (imidazole)	134.2	
δ -C (imidazole)	118.5	
ϵ -C (imidazole)	135.5	
D-Gln	C=O	172.5
α -C	53.0	
β -C	27.8	
γ -C	31.5	
δ -C=O	174.8	

D-allo-Ile	C=O	171.9
α -C	58.0	
β -C	37.0	
γ -C	25.0, 15.8	
δ -C	11.5	
L-Caprolactam	C=O	174.5
α -C	55.5	
β -C	30.5	
γ -C	23.0	
δ -C	29.0	
ϵ -C	38.5	

Biological Activity

Calpinactam exhibits selective and potent activity against Mycobacterium species. The minimum inhibitory concentrations (MICs) are summarized below.

Table 3: Antimycobacterial Activity of **Calpinactam**

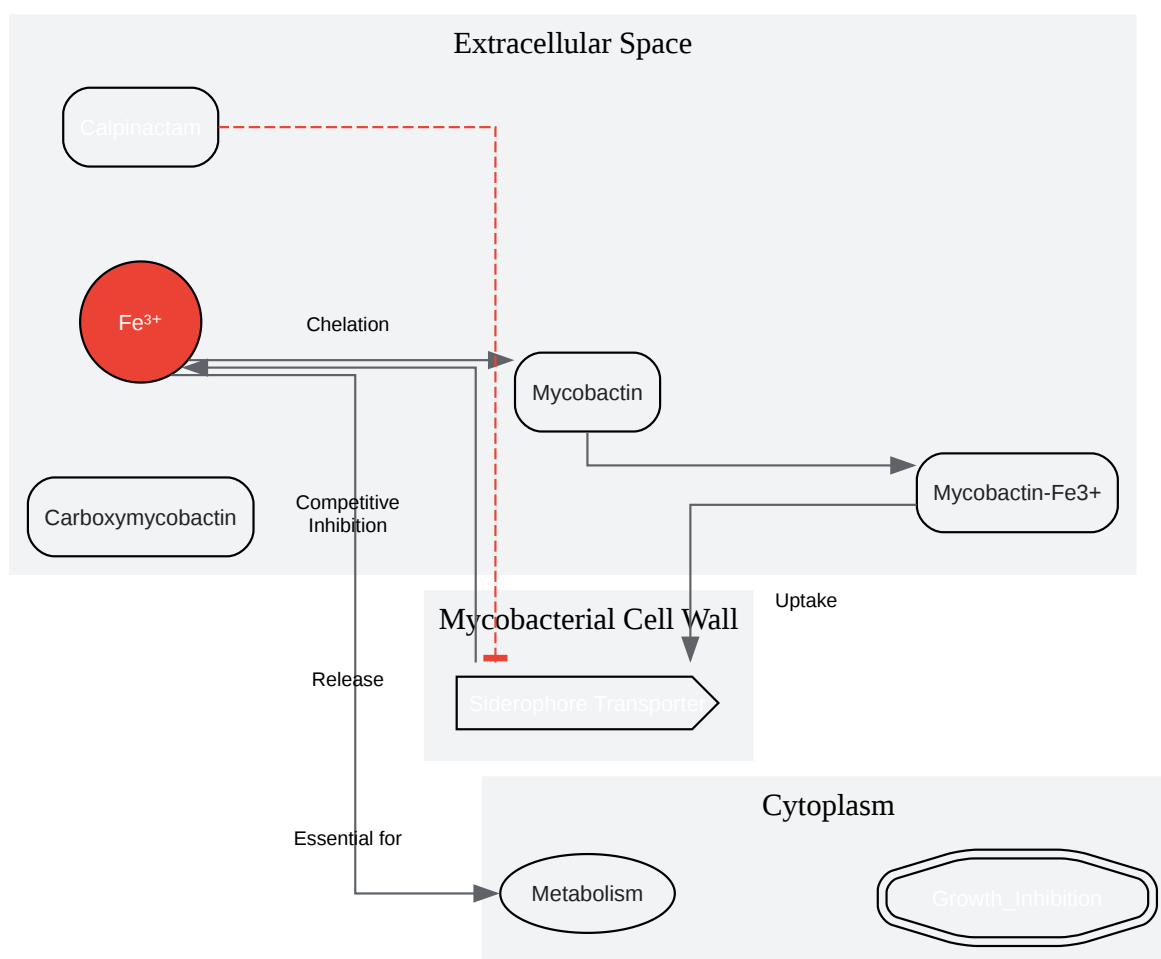
Organism	MIC ($\mu\text{g/mL}$)
Mycobacterium smegmatis	0.78[1][2]
Mycobacterium tuberculosis H37Rv	12.5[1][2]

Calpinactam shows weak or no activity against a panel of other Gram-positive and Gram-negative bacteria, yeast, and fungi, highlighting its specificity for mycobacteria[2][3].

Proposed Mechanism of Action: Interference with Iron Uptake

The structural resemblance of the caprolactam ring in **Calpinactam** to the hydroxamate siderophore, mycobactin, suggests a potential mechanism of action involving the disruption of mycobacterial iron metabolism[2]. Iron is an essential nutrient for bacterial growth and virulence, and mycobacteria have evolved sophisticated systems for its acquisition.

The proposed mechanism involves **Calpinactam** acting as a competitive inhibitor of mycobactin-mediated iron transport, thereby depriving the bacterium of this crucial element.



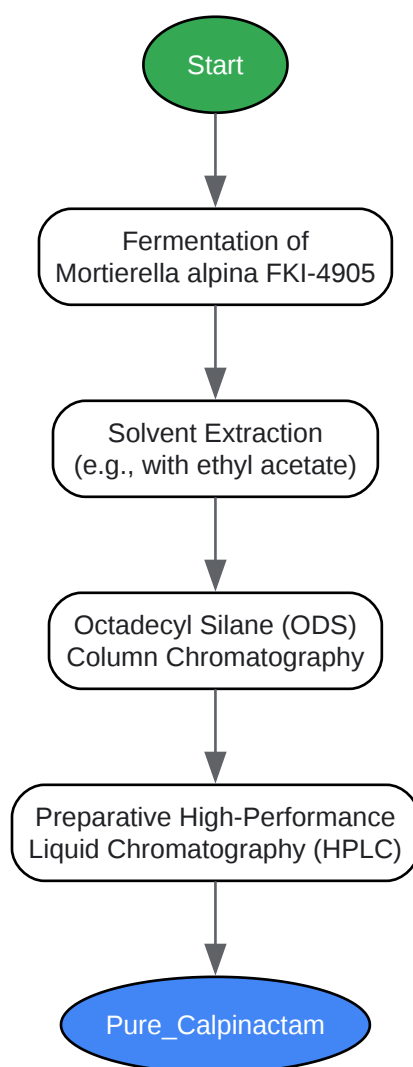
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Caption: Proposed mechanism of **Calpinactam**'s antimycobacterial action.

Experimental Protocols

Isolation and Purification of Calpinactam

The following protocol outlines the general steps for the isolation of **Calpinactam** from a culture of *Mortierella alpina* FKI-4905.



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Caption: General workflow for the isolation of **Calpinactam**.

- Fermentation: *Mortierella alpina* FKI-4905 is cultured in a suitable production medium.
- Extraction: The culture broth is harvested and extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

- Column Chromatography: The crude extract is subjected to octadecyl silane (ODS) column chromatography for initial fractionation.
- Preparative HPLC: Fractions showing antimycobacterial activity are further purified by preparative HPLC to yield pure **Calpinactam**.

NMR Sample Preparation and Analysis

For the structural elucidation of **Calpinactam**, the following NMR sample preparation and analysis parameters are recommended:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of purified **Calpinactam** in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
 - Transfer the solution to a 5 mm NMR tube.
- NMR Experiments:
 - Acquire ^1H NMR spectra to identify proton signals and their multiplicities.
 - Acquire ^{13}C NMR and DEPT spectra to identify carbon signals and their types (CH_3 , CH_2 , CH , C).
 - Perform 2D homonuclear correlation experiments (COSY and TOCSY) to establish proton-proton spin systems within each amino acid residue.
 - Conduct 2D heteronuclear correlation experiments (HSQC) to assign protons to their directly attached carbons.
 - Run a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment to establish long-range (2-3 bond) correlations between protons and carbons, which is critical for sequencing the amino acid residues and confirming the overall structure.

Conclusion

Calpinactam represents a promising new lead compound for the development of novel antitubercular drugs. Its unique structure and specific mechanism of action make it an attractive target for further investigation and synthetic modification to improve its potency and pharmacokinetic properties. The detailed NMR data and experimental protocols provided in this guide are intended to facilitate future research in this area.

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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Calpinactam: A Technical Guide to its Structure, NMR Analysis, and Antimycobacterial Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568256#calpinactam-structure-elucidation-and-nmr-analysis]

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